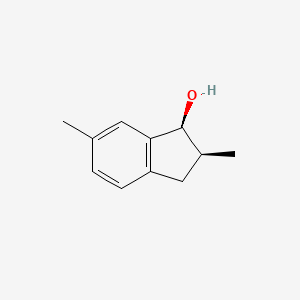
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with a unique structure that includes a bicyclic indene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2,6-dimethyl-1-indanone with a chiral borane reagent can yield the desired (1S,2S)-alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 2,6-dimethyl-1-indanone, while reduction with NaBH4 can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for asymmetric synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its chiral nature is particularly important for the development of drugs with specific enantiomeric forms, which can have different biological activities.
Industry
Industrially, this compound can be used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and other scented products.
Wirkmechanismus
The mechanism by which (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound , with different stereochemistry.
2,6-dimethyl-1-indanone: The ketone form of the compound, which can be reduced to yield the alcohol.
2,6-dimethylindene: A related compound with a similar indene framework but lacking the hydroxyl group.
Uniqueness
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which allows for a variety of chemical transformations. Its chiral nature makes it particularly valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.
Eigenschaften
IUPAC Name |
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H2,1-2H3/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZAJPZIKWGMCJ-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1O)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@H]1O)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963242.png)
![N,N,4-trimethyl-2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2963244.png)
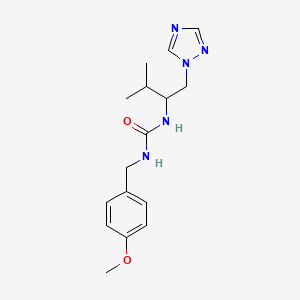
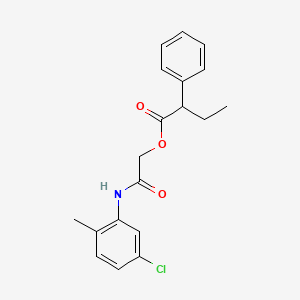
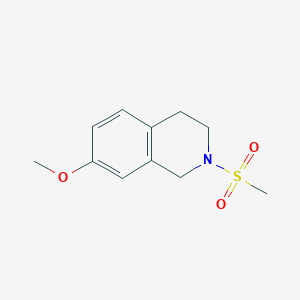

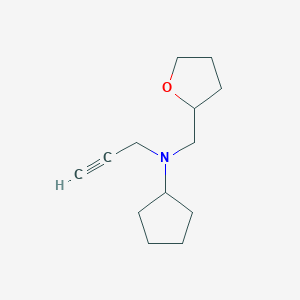
![ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2963253.png)
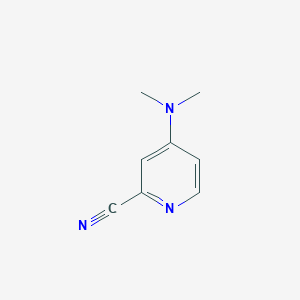
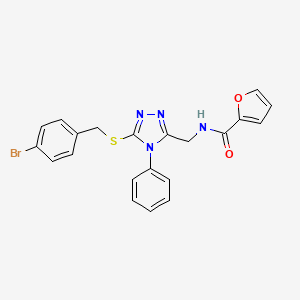
![N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2963257.png)
![N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2963258.png)

![(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2963264.png)
